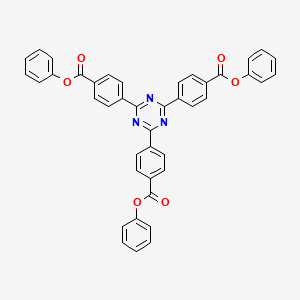
Triphenyl 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl 4,4’,4’'-(1,3,5-triazine-2,4,6-triyl)tribenzoate is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its triazine core, which is substituted with three phenyl groups and three benzoate groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Triphenyl 4,4’,4’'-(1,3,5-triazine-2,4,6-triyl)tribenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Triphenyl 4,4’,4’'-(1,3,5-triazine-2,4,6-triyl)tribenzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: This compound has a similar triazine core but different substituents.
2,4,6-Triphenyl-1,3,5-triazine: This compound is similar but lacks the benzoate groups.
2,4,6-Triphenoxy-1,3,5-triazine: This compound has phenoxy groups instead of phenyl groups.
Uniqueness
The uniqueness of Triphenyl 4,4’,4’'-(1,3,5-triazine-2,4,6-triyl)tribenzoate lies in its specific combination of phenyl and benzoate groups attached to the triazine core. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
52996-90-4 |
|---|---|
Molecular Formula |
C42H27N3O6 |
Molecular Weight |
669.7 g/mol |
IUPAC Name |
phenyl 4-[4,6-bis(4-phenoxycarbonylphenyl)-1,3,5-triazin-2-yl]benzoate |
InChI |
InChI=1S/C42H27N3O6/c46-40(49-34-10-4-1-5-11-34)31-22-16-28(17-23-31)37-43-38(29-18-24-32(25-19-29)41(47)50-35-12-6-2-7-13-35)45-39(44-37)30-20-26-33(27-21-30)42(48)51-36-14-8-3-9-15-36/h1-27H |
InChI Key |
GDXKGSDDPQLRGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C(=O)OC5=CC=CC=C5)C6=CC=C(C=C6)C(=O)OC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)

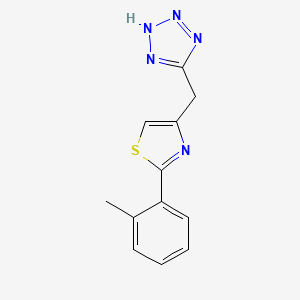
![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
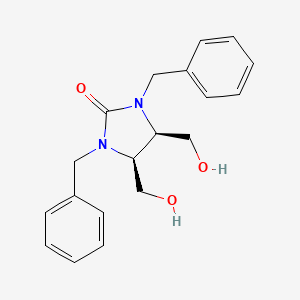
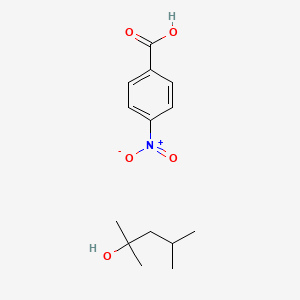
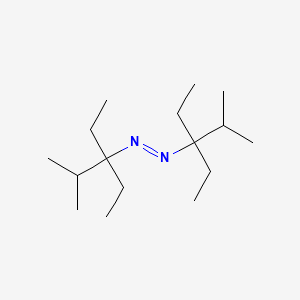


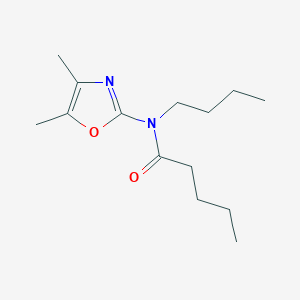
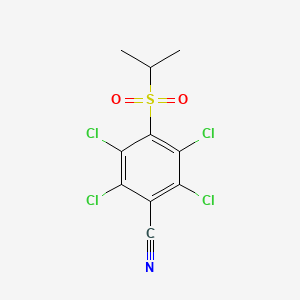
![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)

![Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate](/img/structure/B14635099.png)
